3,4-Diphenyl-1,6,3,4-dithiadiazepane
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Overview
Description
3,4-Diphenyl-1,6,3,4-dithiadiazepane is an organic compound with the molecular formula C15H16N2S2 It belongs to the class of dithiadiazepanes, which are characterized by a seven-membered ring containing two sulfur atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6,3,4-dithiadiazepane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and sulfur-nitrogen functionalities. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1,6,3,4-dithiadiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3,4-Diphenyl-1,6,3,4-dithiadiazepane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1,6,3,4-dithiadiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in biological pathways. These interactions can result in various effects, such as inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-nitrogen ring structure but differ in the number of sulfur and nitrogen atoms.
Diphenylmethane Derivatives: Compounds with two phenyl groups attached to a central carbon atom, differing in the presence of sulfur and nitrogen atoms.
Uniqueness
3,4-Diphenyl-1,6,3,4-dithiadiazepane is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
919077-62-6 |
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Molecular Formula |
C15H16N2S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,4-diphenyl-1,6,3,4-dithiadiazepane |
InChI |
InChI=1S/C15H16N2S2/c1-3-7-14(8-4-1)16-11-18-13-19-12-17(16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
WTXXVVMMPVYNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1N(N(CSCS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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